molecular formula C14H16ClNO4 B1677013 2-((2-Chlorophenylamino)methylene)malonic acid diethyl ester CAS No. 19056-78-1

2-((2-Chlorophenylamino)methylene)malonic acid diethyl ester

Cat. No.: B1677013
CAS No.: 19056-78-1
M. Wt: 297.73 g/mol
InChI Key: SVYBJRGUNJJBAH-UHFFFAOYSA-N
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Description

2-((2-Chlorophenylamino)methylene)malonic acid diethyl ester is an organic compound with the molecular formula C14H16ClNO4. It is known for its unique structure, which includes a chloroaniline group attached to a propanedioate moiety.

Mechanism of Action

Target of Action

It’s known to be an intermediate in the synthesis of chloroquine phosphate , which suggests that it may share similar targets with chloroquine phosphate, such as heme or the enzymes involved in heme biosynthesis.

Mode of Action

As an intermediate in the synthesis of chloroquine phosphate , it’s plausible that it may interact with its targets in a similar manner to chloroquine phosphate, which is known to interfere with heme detoxification within the malaria parasite.

Biochemical Pathways

Diethyl 2-[(2-chloroanilino)methylidene]propanedioate is involved in the synthesis of chloroquine phosphate . Chloroquine phosphate is known to affect the heme detoxification pathway in malaria parasites, leading to the accumulation of toxic heme and subsequent parasite death. It’s possible that Diethyl 2-[(2-chloroanilino)methylidene]propanedioate may affect similar biochemical pathways.

Pharmacokinetics

As an intermediate in the synthesis of chloroquine phosphate , it’s plausible that it may have similar pharmacokinetic properties to chloroquine phosphate, which is known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine.

Result of Action

As an intermediate in the synthesis of chloroquine phosphate , it’s plausible that it may have similar effects to chloroquine phosphate, which is known to cause the accumulation of toxic heme within malaria parasites, leading to parasite death.

Action Environment

It’s known to be stable under room temperature and should be kept in a dark place . This suggests that light, temperature, and humidity may affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(2-chloroanilino)methylidene]propanedioate typically involves the reaction of diethyl malonate with 2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of diethyl 2-[(2-chloroanilino)methylidene]propanedioate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorophenylamino)methylene)malonic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-((2-Chlorophenylamino)methylene)malonic acid diethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Chlorophenylamino)methylene)malonic acid diethyl ester is unique due to its specific chloroaniline substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Properties

IUPAC Name

diethyl 2-[(2-chloroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYBJRGUNJJBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292036
Record name MLS000736868
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19056-78-1
Record name MLS000736868
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000736868
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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